4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and a nitrobenzoyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives have been found to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some thiazole derivatives have been found to inhibit DNA gyrase, a type of enzyme that is essential for DNA replication in bacteria .
Biochemical Pathways
For example, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the benzothiazole core and introduce the piperazine ring through a nucleophilic substitution reaction. The nitrobenzoyl group can be added via an acylation reaction using 4-nitrobenzoyl chloride. The ethoxy group is introduced through an etherification reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Acylation: The piperazine ring can be further acylated to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, sodium hydride (NaH)
Acylation: Acyl chlorides, triethylamine (TEA)
Major Products
Reduction of Nitro Group: 4-amino-2-[4-(4-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Substitution of Ethoxy Group: 4-alkoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Scientific Research Applications
4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidine
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core with a piperazine ring and a nitrobenzoyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the nitro group enhances its ability to form hydrogen bonds, making it a more potent inhibitor of protein function compared to other compounds without this group.
Properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-16-4-3-5-17-18(16)21-20(29-17)23-12-10-22(11-13-23)19(25)14-6-8-15(9-7-14)24(26)27/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSHWAVLRZXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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